REACTION_SMILES
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[BrH:23].[CH3:1][n:2]1[c:3]([NH:11][CH:12]2[CH2:13][CH2:14][N:15]([C:18]([O:19][CH2:20][CH3:21])=[O:22])[CH2:16][CH2:17]2)[n:4][c:5]2[c:6]1[cH:7][cH:8][cH:9][cH:10]2.[K+:25].[OH-:24].[OH2:26]>>[CH3:1][n:2]1[c:3]([NH:11][CH:12]2[CH2:13][CH2:14][NH:15][CH2:16][CH2:17]2)[n:4][c:5]2[c:6]1[cH:7][cH:8][cH:9][cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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CCOC(=O)N1CCC(Nc2nc3ccccc3n2C)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N1CCC(Nc2nc3ccccc3n2C)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cn1c(NC2CCNCC2)nc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |